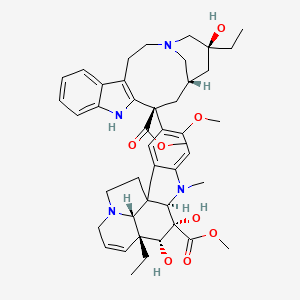

![molecular formula C32H41N5O5S2 B1664228 N-[4-[[(2R)-4-(二甲氨基)-1-苯硫基丁烷-2-基]氨基]-3-硝基苯基]磺酰基-4-(4,4-二甲基哌啶-1-基)苯甲酰胺 CAS No. 406228-55-5](/img/structure/B1664228.png)

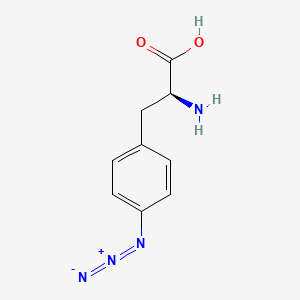

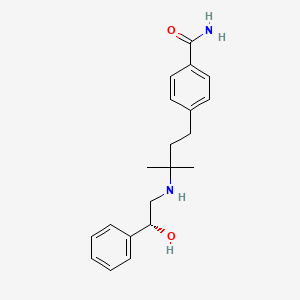

N-[4-[[(2R)-4-(二甲氨基)-1-苯硫基丁烷-2-基]氨基]-3-硝基苯基]磺酰基-4-(4,4-二甲基哌啶-1-基)苯甲酰胺

描述

A-385358 is an inhibitor of Bcl-XL, a novel target for the treatment of many cancer types. A-385358 enhances the in vitro cytotoxic activity of numerous chemotherapeutic agents (paclitaxel, etoposide, cisplatin, and doxorubicin) in several tumor cell lines.

科学研究应用

Bcl-XL Inhibition

A-385358 is a selective inhibitor of Bcl-XL . The Bcl-2 family proteins, including Bcl-XL, are key regulators of the apoptotic process and are implicated in a variety of cancers. By inhibiting Bcl-XL, A-385358 can induce apoptosis in cancer cells, providing a potential therapeutic approach for various types of cancer .

Bcl-2 Inhibition

Although A-385358 shows a higher affinity for Bcl-XL, it also inhibits Bcl-2 with a Ki of 67 nM . Similar to Bcl-XL, Bcl-2 is also involved in the regulation of apoptosis and is overexpressed in many types of cancer. Therefore, Bcl-2 inhibition is another potential application of A-385358 .

In Vitro Cell Killing

Treatment of IL-3-deprived FL5.12/Bcl-XL cells for 24 hours with A-385358 results in cell killing with an EC50 of 0.47±0.05 μM . This suggests that A-385358 could be used in vitro to study the effects of Bcl-XL inhibition on cell survival .

Caspase-3 Activation

The cell killing effect of A-385358 is accompanied by an increase in caspase-3 activity . Caspase-3 is a crucial executioner of apoptosis, so this indicates that A-385358 could be used to study the mechanisms of apoptosis .

Cytochrome c Release

A-385358 is more effective at stimulating cytochrome c release from mitochondria isolated from FL5.12/Bcl-XL versus Bcl-2 cells . This suggests that A-385358 could be used to study the role of Bcl-XL in the release of cytochrome c, a key event in the apoptotic process .

Combination Therapy

In vivo, A-385358, in combination with the lower dose of paclitaxel, produces a significant reduction in tumor growth . This suggests that A-385358 could be used in combination with other anticancer drugs to enhance their efficacy .

作用机制

Target of Action

A-385358, also known as N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide or Phenylpiperidine, 1a, is a selective inhibitor of Bcl-XL . The primary targets of A-385358 are the Bcl-XL and Bcl-2 proteins, with Ki values of 0.80 nM and 67 nM respectively . These proteins are members of the Bcl-2 family and play crucial roles in the regulation of apoptosis, contributing to cell survival .

Mode of Action

A-385358 interacts with its targets, Bcl-XL and Bcl-2, by binding to them selectively . This interaction inhibits the function of these proteins, leading to changes in the cell’s apoptotic processes . The compound has a greater affinity for the Bcl-XL protein compared to Bcl-2 .

Biochemical Pathways

The inhibition of Bcl-XL and Bcl-2 by A-385358 affects the apoptosis pathway . This results in an increase in caspase-3 activity and stimulates the release of cytochrome c from mitochondria . These changes lead to cell death, particularly in cells that are dependent on Bcl-XL for survival .

Result of Action

The result of A-385358’s action is cell death, particularly in cells that are dependent on Bcl-XL for survival . This is achieved through the increase in caspase-3 activity and the release of cytochrome c from mitochondria, leading to apoptosis .

Action Environment

The efficacy and stability of A-385358 can be influenced by various environmental factors. For instance, the compound’s action can be potentiated by other agents such as paclitaxel . .

属性

IUPAC Name |

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEHITNKTMMZBR-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

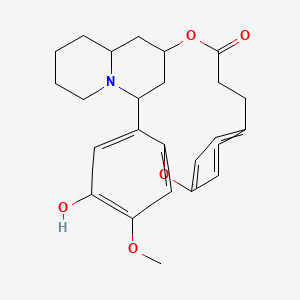

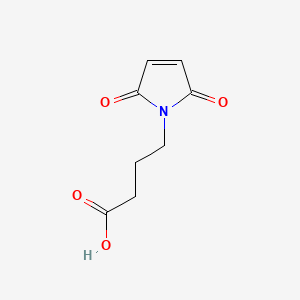

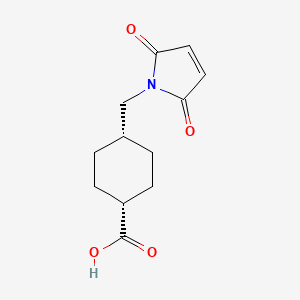

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)